4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene
Description
Basic Chemical Identity and Classification
4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene (CAS: 1214383-47-7) is a polyfluorinated aromatic hydrocarbon with the molecular formula $$ \text{C}8\text{H}4\text{F}_6 $$ and a molecular weight of 214.11 g/mol. Its structural identity is characterized by three distinct fluorine-containing substituents on a benzene ring:
- A trifluoromethyl group (-CF$$_3$$) at position 1
- A fluoro group (-F) at position 2
- A difluoromethyl group (-CF$$_2$$H) at position 4
The compound’s SMILES notation is $$ \text{FC(C1=CC=C(C(F)F)C=C1F)(F)F} $$, and its IUPAC name reflects the substituent positions and types. Classified under halogenated derivatives of aromatic hydrocarbons (HS Code: 2903999090), it belongs to a family of advanced fluorinated benzenes with applications in materials science and synthetic chemistry.
Table 1: Fundamental Properties
| Property | Value/Description |
|---|---|
| CAS Number | 1214383-47-7 |
| Molecular Formula | $$ \text{C}8\text{H}4\text{F}_6 $$ |
| Molecular Weight | 214.11 g/mol |
| SMILES | $$ \text{FC(C1=CC=C(C(F)F)C=C1F)(F)F} $$ |
| IUPAC Name | This compound |
Historical Development of Fluorinated Aromatic Compounds
The synthesis of fluorinated aromatics has evolved through key milestones:
- 1835 : Dumas and Péligot synthesized the first organofluorine compound (methyl fluoride).
- 1898 : Swarts reported aromatic compounds with fluorinated side chains via antimony trifluoride reactions.
- 1927 : Schiemann developed the diazofluorination method for aryl fluorides.
- 1936 : Gottlieb pioneered halogen exchange (Cl → F) using potassium fluoride.
- 1941 : Bigelow and Fukuhara achieved direct fluorination of benzene with elemental fluorine.
- 21st Century : Catalytic fluorination and electrophilic methods enabled precise synthesis of multisubstituted fluorobenzenes like this compound.
This compound represents a modern achievement in regioselective fluorination, combining traditional halogen-exchange strategies with contemporary catalytic techniques.
Table 2: Timeline of Key Advances
Significance in Fluorine Chemistry Research
The compound’s unique substitution pattern makes it a valuable model for studying:
- Electronic Effects :
- Steric Considerations :
- Materials Science Applications :
Table 3: Substituent Effects on Aromatic Systems
| Substituent | Electronic Effect | Steric Impact |
|---|---|---|
| -CF$$_3$$ | Strongly electron-withdrawing | Moderate (bulky) |
| -CF$$_2$$H | Moderately electron-withdrawing | Low |
| -F | Electron-withdrawing (inductive) | Minimal |
Position of the Compound in Organofluorine Chemistry
This compound occupies a niche between simpler monofluorobenzenes and perfluorinated systems:
- Comparative Analysis :
- Synthetic Relevance :
Table 4: Comparison with Related Fluorobenzenes
Properties
IUPAC Name |
4-(difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-3-4(7(10)11)1-2-5(6)8(12,13)14/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGWOCJKDODZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621406 | |
| Record name | 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214383-47-7 | |
| Record name | 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and General Strategy
The synthesis typically begins with a suitably substituted benzene derivative, such as a halogenated or nitro-substituted aromatic compound, which serves as a platform for sequential fluorination and difluoromethylation reactions.
Introduction of the Trifluoromethyl Group
- Trifluoromethylation is commonly achieved via copper-catalyzed reactions using trifluoromethylating agents such as trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of copper(I) salts (e.g., tetrakis(acetonitrile)copper(I) tetrafluoroborate).
- Diaryliodonium salts can be employed as electrophilic partners, reacting with TMSCF₃ under inert atmosphere at room temperature to yield trifluoromethylated arenes with high regioselectivity and yields (~83%).
Fluorination at Position 2
- Electrophilic fluorination can be performed using reagents like Selectfluor® or HF/pyridine complexes under anhydrous conditions.
- Alternatively, nucleophilic aromatic substitution (SNAr) can be utilized if a suitable leaving group (e.g., bromide) is present, allowing fluorine incorporation at the desired position.
Difluoromethylation at Position 4
- Difluoromethylation is achieved via late-stage introduction of the -CF₂H group using difluoromethylating agents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate or difluorocarbene precursors.
- A stepwise strategy involves coupling aryl halides with difluoromethylating reagents, followed by hydrolysis and decarboxylation to yield difluoromethylated arenes.
- Metal-catalyzed difluoromethylation using copper or palladium catalysts facilitates the transfer of the difluoromethyl group under mild conditions.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Trifluoromethylation | Diaryliodonium salt, TMSCF₃, CuBF₄(MeCN)₄, KF, MeCN, N₂ atmosphere, RT, 25 min | Introduction of -CF₃ group at position 1 |
| 2 | Electrophilic Fluorination | Selectfluor® or HF/pyridine, anhydrous conditions | Fluorination at position 2 |
| 3 | Difluoromethylation | Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, Pd or Cu catalyst, hydrolysis, decarboxylation | Installation of -CF₂H group at position 4 |
Detailed Research Findings
Yield and Purity
- The trifluoromethylation step typically achieves yields around 80–90% with high regioselectivity.
- Fluorination yields vary depending on the method but generally exceed 85% when optimized.
- Difluoromethylation yields are reported between 70–85%, with electron-deficient aromatic rings favoring higher yields due to better reactivity in decarboxylation steps.
Reaction Conditions and Optimization
- Temperature control is critical, especially during nitration or fluorination steps, to avoid over-substitution or decomposition.
- Use of inert atmosphere (N₂ or Ar) prevents oxidation and side reactions.
- Solvent choice (acetonitrile, THF, or DMSO) influences reaction rates and selectivity.
- Catalysts such as copper(I) salts enhance trifluoromethylation efficiency, while palladium catalysts are effective for difluoromethylation.
Comparative Data Table of Fluorinated Aromatic Compounds Preparation
Analytical and Characterization Techniques
- NMR Spectroscopy : ^1H, ^19F, and ^13C NMR confirm the presence and position of fluorinated groups.
- GC-MS and LC-MS : Assess purity and molecular weight.
- IR Spectroscopy : Detect functional groups such as nitro and fluorinated substituents.
- X-ray Crystallography : Used for structural confirmation when crystalline samples are available.
- HPLC : Quantitative purity analysis using C18 columns and UV detection.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated aromatic ring.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can be used to introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trifluoromethyl iodide (CF3I): Used in radical trifluoromethylation reactions.
Difluorocarbene precursors: Used to introduce difluoromethyl groups.
Palladium catalysts: Used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution reactions can yield a variety of substituted benzene derivatives, while cross-coupling reactions can introduce diverse functional groups onto the benzene ring .
Scientific Research Applications
4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and agrochemicals, supported by comprehensive data tables and case studies.
Medicinal Chemistry
Fluorinated compounds are prevalent in drug design due to their ability to modify biological activity and pharmacokinetic properties. The incorporation of difluoromethyl and trifluoromethyl groups can enhance lipophilicity and metabolic stability.
Case Study: Anticancer Agents
Research has shown that compounds with difluoromethyl groups exhibit improved efficacy in inhibiting cancer cell proliferation. For instance, studies have demonstrated that difluoromethylated phenyl derivatives can selectively target cancer cells while minimizing effects on healthy cells. This selectivity is attributed to the enhanced interaction of these compounds with specific biological targets, such as enzymes involved in tumor growth .
Materials Science
The unique properties of this compound make it suitable for use in advanced materials, particularly in the development of coatings and polymers.
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Surface Energy | Low |
| Hydrophobicity | High |
Fluorinated polymers exhibit superior resistance to solvents and high temperatures, making them ideal for applications in harsh environments, such as aerospace and automotive industries.
Agrochemicals
Fluorinated compounds are increasingly being explored for their potential as agrochemicals due to their enhanced biological activity and environmental stability.
Case Study: Herbicides
Research indicates that fluorinated herbicides demonstrate increased potency against a range of weeds compared to their non-fluorinated counterparts. The presence of difluoromethyl groups can improve the herbicide's ability to penetrate plant tissues, leading to more effective weed control .
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene exerts its effects is primarily related to its electron-withdrawing properties. The presence of multiple fluorine atoms on the benzene ring increases the compound’s electronegativity, which can influence the reactivity and stability of the compound in various chemical environments . This electron-withdrawing effect can also impact the compound’s interactions with biological targets, such as enzymes and receptors, by altering the electronic distribution within the molecule .
Comparison with Similar Compounds
4-(Bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene ()
- Molecular Formula : C₈H₅BrF₄
- Key Differences : The 4-position substituent is bromomethyl (-CH₂Br) instead of difluoromethyl (-CHF₂).
- Implications :
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene ()
- Molecular Formula: C₈H₄F₅NO₃
- Key Differences: The 4-position has difluoromethoxy (-OCHF₂), and the 2-position has nitro (-NO₂).
- Implications: The nitro group strongly deactivates the aromatic ring, making electrophilic substitutions challenging. -OCHF₂ introduces resonance effects, slightly counteracting electron withdrawal compared to -CHF₂.
Substituent Effects at the 1-Position
4-(Difluoromethyl)-2-fluoro-1-methylbenzene ()
- Molecular Formula : C₈H₇F₃
- Key Differences : The 1-position substituent is methyl (-CH₃) instead of -CF₃.
- Implications :
1-Chloro-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)benzene ()
- Molecular Formula : C₈H₃ClF₆
- Key Differences : Substituents are rearranged: -Cl at 1, -CHF₂ at 2, -F at 3, and -CF₃ at 4.
- Implications :
Positional Isomerism and Functional Group Diversity
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene ()
- Molecular Formula : C₈H₅ClF₄O
- Key Differences : Methoxy (-OCH₃) at 4 and -CF₃ at 3.
- Implications :
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| Target Compound | C₈H₄F₆ | 238.11 | 1: -CF₃; 2: -F; 4: -CHF₂ | High lipophilicity; drug intermediate |
| 4-(Bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene | C₈H₅BrF₄ | 267.03 | 1: -CF₃; 2: -F; 4: -CH₂Br | Reactive in cross-coupling reactions |
| 4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene | C₈H₄F₅NO₃ | 257.11 | 1: -CF₃; 2: -NO₂; 4: -OCHF₂ | Herbicide precursor; strong EWG effects |
| 4-(Difluoromethyl)-2-fluoro-1-methylbenzene | C₈H₇F₃ | 160.14 | 1: -CH₃; 2: -F; 4: -CHF₂ | Lower stability; reduced logP |
Biological Activity
4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene, with the CAS number 1214383-47-7, is a fluorinated aromatic compound that has garnered attention in various fields including pharmaceuticals and agrochemicals due to its unique chemical properties. This article delves into its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₄F₆
- Molecular Weight : 214.108 g/mol
- LogP : 3.78210
These properties indicate a compound that is lipophilic, which can influence its interaction with biological membranes and its bioavailability.
Fluorinated compounds often exhibit altered biological activities compared to their non-fluorinated counterparts. The presence of multiple fluorine atoms in this compound can enhance its binding affinity to certain biological targets, such as enzymes and receptors. This modification can lead to increased potency and selectivity in therapeutic applications.
Case Studies
- Fluorinated Antibiotics : A study on fluoroacetate derivatives demonstrated their ability to inhibit bacterial growth, suggesting that compounds with similar structures could also exhibit antimicrobial effects .
- Pharmaceutical Applications : Fluorinated compounds are prevalent in drug design due to their enhanced metabolic stability and bioactivity. Trifluoromethyl groups have been associated with improved pharmacokinetic profiles in several FDA-approved drugs .
Toxicological Considerations
The biological activity of fluorinated compounds must be balanced with their potential toxicity. Studies on related compounds indicate that while they may be effective as therapeutics, they can also exhibit cytotoxicity at higher concentrations or prolonged exposure .
Data Table: Comparison of Fluorinated Compounds
| Compound Name | CAS Number | Molecular Formula | Antimicrobial Activity | Pharmacological Use |
|---|---|---|---|---|
| This compound | 1214383-47-7 | C₈H₄F₆ | Potentially active | Investigational |
| Fluoroacetate | 144-62-7 | C₂H₃F₃O₂ | Yes | Herbicide |
| Trifluoromethanesulfonamide | 123-93-3 | C₂F₃N₃O₂S | Yes | Antibacterial |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves selective reduction of aromatic trifluoromethyl groups to difluoromethyl substituents via base-promoted elimination. Key steps include:
- Reagents : Use of bases like NaH or K2CO3 in aprotic solvents (DMF or DMSO) to stabilize intermediates.
- Mechanism : Formation of a difluoro-p-quinomethide intermediate, trapped by intramolecular nucleophiles (e.g., aminoisobutyric acid derivatives) to achieve cyclization .
- Purification : Recrystallization or column chromatography to isolate the product with >95% purity.
- Critical Parameters : Temperature control (40–60°C) and solvent polarity significantly affect reaction rates and byproduct formation.
Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to characterize this compound?
- Methodological Answer :
- <sup>19</sup>F NMR : Distinct signals for difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups at δ −110 to −120 ppm and −60 to −70 ppm, respectively .
- FT-IR : Stretching vibrations at 1120–1250 cm<sup>−1</sup> (C-F bonds) and 1450–1550 cm<sup>−1</sup> (aromatic C=C).
- Mass Spectrometry : Molecular ion peak at m/z 214.11 (calculated for C8H4F6) with fragmentation patterns confirming substituent stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
